molecular formula C16H26N2OS B14793241 2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide

2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide

Cat. No.: B14793241
M. Wt: 294.5 g/mol
InChI Key: NILSZGYNYZEBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-amino-3-methylbutanoic acid with 4-methylsulfanylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, acids, or bases; reactions may require specific catalysts and controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methyl-N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylbutanamide
  • 2-amino-3-methyl-N-[(4-methylphenyl)methyl]-N-propan-2-ylbutanamide
  • 2-amino-3-methyl-N-[(4-ethylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide

Uniqueness

2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide

InChI

InChI=1S/C16H26N2OS/c1-11(2)15(17)16(19)18(12(3)4)10-13-6-8-14(20-5)9-7-13/h6-9,11-12,15H,10,17H2,1-5H3

InChI Key

NILSZGYNYZEBRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.